Cas no 16652-34-9 (2-Bromo-4-fluorobutanoic acid)

2-Bromo-4-fluorobutanoic acid 化学的及び物理的性質
名前と識別子
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- SCHEMBL9475628
- 16652-34-9
- EN300-7594831
- 2-bromo-4-fluorobutanoic acid
- 2-Bromo-4-fluorobutanoic acid
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- インチ: 1S/C4H6BrFO2/c5-3(1-2-6)4(7)8/h3H,1-2H2,(H,7,8)
- InChIKey: OZVSFRKAHQEGMM-UHFFFAOYSA-N
- ほほえんだ: BrC(C(=O)O)CCF
計算された属性
- せいみつぶんしりょう: 183.95352g/mol
- どういたいしつりょう: 183.95352g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 86.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-Bromo-4-fluorobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7594831-0.25g |
2-bromo-4-fluorobutanoic acid |
16652-34-9 | 95% | 0.25g |
$487.0 | 2024-05-23 | |
Enamine | EN300-7594831-1.0g |
2-bromo-4-fluorobutanoic acid |
16652-34-9 | 95% | 1.0g |
$986.0 | 2024-05-23 | |
Aaron | AR0291RC-2.5g |
2-bromo-4-fluorobutanoicacid |
16652-34-9 | 95% | 2.5g |
$2681.00 | 2025-02-17 | |
Enamine | EN300-7594831-0.05g |
2-bromo-4-fluorobutanoic acid |
16652-34-9 | 95% | 0.05g |
$229.0 | 2024-05-23 | |
1PlusChem | 1P0291J0-1g |
2-bromo-4-fluorobutanoicacid |
16652-34-9 | 95% | 1g |
$1281.00 | 2024-06-19 | |
Aaron | AR0291RC-5g |
2-bromo-4-fluorobutanoicacid |
16652-34-9 | 95% | 5g |
$3955.00 | 2023-12-15 | |
Enamine | EN300-7594831-0.1g |
2-bromo-4-fluorobutanoic acid |
16652-34-9 | 95% | 0.1g |
$342.0 | 2024-05-23 | |
Aaron | AR0291RC-250mg |
2-bromo-4-fluorobutanoicacid |
16652-34-9 | 95% | 250mg |
$695.00 | 2025-02-17 | |
1PlusChem | 1P0291J0-5g |
2-bromo-4-fluorobutanoicacid |
16652-34-9 | 95% | 5g |
$3595.00 | 2024-06-19 | |
Enamine | EN300-7594831-5.0g |
2-bromo-4-fluorobutanoic acid |
16652-34-9 | 95% | 5.0g |
$2858.0 | 2024-05-23 |
2-Bromo-4-fluorobutanoic acid 関連文献
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
2-Bromo-4-fluorobutanoic acidに関する追加情報
Professional Introduction to 2-Bromo-4-fluorobutanoic acid (CAS No. 16652-34-9)
2-Bromo-4-fluorobutanoic acid, with the chemical formula C₄H₆BrFO₂, is a fluorinated brominated carboxylic acid that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound, identified by its CAS number 16652-34-9, represents a critical intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
The structural motif of 2-Bromo-4-fluorobutanoic acid combines the reactivity of a bromo-substituted alkyl group with the electron-withdrawing effect of a fluorine atom on a carboxylic acid backbone. This unique combination makes it a valuable building block for medicinal chemists seeking to modulate biological pathways through precise molecular design. The presence of both bromine and fluorine atoms introduces multiple points of functionalization, allowing for further derivatization into more complex structures.
In recent years, the demand for fluorinated compounds in drug discovery has surged, driven by their ability to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles of pharmaceuticals. Among these, 2-Bromo-4-fluorobutanoic acid has been explored as a precursor in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its utility in generating derivatives that interact with enzymes involved in cancer metabolism and inflammation.
One of the most compelling applications of 2-Bromo-4-fluorobutanoic acid lies in its role as a key intermediate in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with chronic diseases such as cancer. By leveraging the reactivity of the bromine and fluorine substituents, researchers have been able to design molecules that selectively inhibit aberrant kinase activity. Notably, derivatives of this compound have shown promise in preclinical studies as potential candidates for therapeutic intervention.
The synthesis of 2-Bromo-4-fluorobutanoic acid typically involves multi-step organic transformations, starting from commercially available precursors such as 4-fluorobutyric acid. The introduction of the bromo group at the second carbon position requires careful control of reaction conditions to ensure high yield and selectivity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to achieve this transformation efficiently.
The pharmacological significance of fluorinated carboxylic acids has also been highlighted in recent research focused on antibiotic development. The incorporation of fluorine into bacterial growth inhibitors can lead to enhanced efficacy against resistant strains by disrupting essential metabolic processes. 2-Bromo-4-fluorobutanoic acid, with its dual halogenation pattern, offers a promising scaffold for designing novel antibiotics that overcome existing resistance mechanisms.
In addition to its pharmaceutical applications, 2-Bromo-4-fluorobutanoic acid has found utility in materials science and agrochemical research. Its ability to serve as a versatile building block allows chemists to construct complex molecules with tailored properties for industrial applications. For example, fluorinated carboxylic acids are used in the synthesis of advanced polymers and coatings that exhibit improved durability and chemical resistance.
The growing interest in sustainable chemistry has also prompted investigations into greener synthetic routes for 2-Bromo-4-fluorobutanoic acid. Researchers are exploring biocatalytic methods and flow chemistry techniques to minimize waste and energy consumption during production. These innovations not only align with environmental regulations but also enhance the scalability of processes for industrial-scale manufacturing.
The future prospects for 2-Bromo-4-fluorobutanoic acid are vast, with ongoing research uncovering new synthetic pathways and expanding its range of applications. As drug discovery continues to evolve, compounds like this will remain indispensable tools for medicinal chemists striving to develop safer and more effective treatments for global health challenges.
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